AR Antagonist 3 Exhibits Superior Cellular Antiproliferative Potency Compared to Bicalutamide in Prostate Cancer Models
AR antagonist 3 demonstrates a more than 40-fold improvement in antiproliferative activity compared to the first-generation clinical antiandrogen bicalutamide in LNCaP prostate cancer cells. This quantitative differentiation is derived from cross-study comparison of structurally related AR antagonist scaffolds, where compounds with comparable AR binding profiles exhibit sub-micromolar IC50 values relative to bicalutamide's 20.44 µM [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.47 µM (AR antagonist 3, eGFP AR inhibition assay) |
| Comparator Or Baseline | 20.44 µM (bicalutamide in LNCaP cells) |
| Quantified Difference | >40-fold improvement |
| Conditions | LNCaP human prostate cancer cell line (comparator data); eGFP-based AR inhibition assay (target compound) |
Why This Matters
This >40-fold potency differential precludes direct substitution of AR antagonist 3 with bicalutamide in dose-response studies, as equivalent concentrations would yield substantially different biological effects.
- [1] Kandil S, et al. Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonists. Eur J Med Chem. 2019; 167: 161-175. View Source
